molecular formula C10H15IO2 B6360752 Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-00-0

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B6360752
CAS No.: 94994-00-0
M. Wt: 294.13 g/mol
InChI Key: SXCLQFMOKUHRIA-UHFFFAOYSA-N
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Description

Methyl 4-iodobicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C10H15IO2 It is a derivative of bicyclo[222]octane, a structure known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide yields a hydroxyl derivative, while oxidation with potassium permanganate produces a ketone .

Scientific Research Applications

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a molecular probe in biochemical assays.

    Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. This can affect various biochemical pathways, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-chlorobicyclo[2.2.2]octane-1-carboxylate
  • Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

Uniqueness

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in applications requiring strong halogen bonding and specific electronic effects .

Biological Activity

Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is an organic compound characterized by its unique bicyclic structure, which includes an iodine atom at the 4-position and a carboxylate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic organic chemistry.

The synthesis of this compound typically involves the iodination of bicyclo[2.2.2]octane-1-carboxylic acid followed by esterification. The following table summarizes key synthetic routes:

StepReaction TypeReagentsConditionsYield
1IodinationIodine, Acetic acidRefluxHigh
2EsterificationMethanol, Acid catalystRefluxModerate

The presence of the iodine atom significantly influences the compound's reactivity, making it a suitable candidate for nucleophilic substitution reactions, where the iodine can be replaced by various nucleophiles such as amines or hydroxides.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through nucleophilic substitution mechanisms. The iodine atom serves as a leaving group, allowing for the formation of new bonds with nucleophiles, which can lead to various biological effects.

Potential Biological Interactions:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially acting against certain bacterial strains.
  • Anticancer Activity: Research indicates that modifications to the bicyclic structure can enhance its efficacy against cancer cell lines, possibly through mechanisms involving apoptosis induction.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, thereby influencing metabolic pathways.

Research Findings

Recent studies have reported on the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:

  • Case Study: Antimicrobial Properties
    • A study evaluated a series of bicyclic compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion assays.
  • Case Study: Anticancer Activity
    • In vitro studies on modified bicyclic compounds demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa cells).
    • Mechanistic studies suggested that these compounds may induce cell cycle arrest and apoptosis.
  • Case Study: Enzyme Inhibition
    • Research focused on enzyme kinetics revealed that some derivatives can effectively inhibit enzymes involved in metabolic pathways relevant to cancer proliferation.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition against specific bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionInhibition of metabolic enzymes involved in cancer growth

Properties

IUPAC Name

methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCLQFMOKUHRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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